molecular formula C21H21N3O4 B2890776 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874622-90-9

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2890776
CAS No.: 874622-90-9
M. Wt: 379.416
InChI Key: LGIKISZAFDOGLW-UHFFFAOYSA-N
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Description

The compound 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS: 874622-90-9) is a dihydropyrimidinone derivative with a molecular formula of C21H21N3O4 and a molecular weight of 379.4 g/mol . Its structure features a benzyloxy group at the 4-position of the phenyl ring and a 2-hydroxyethyl substituent on the pyrrolo-pyrimidine core. The Smiles notation (O=C1NC2=C(C(=O)N(CCO)C2)C(c2ccc(OCc3ccccc3)cc2)N1) highlights the fused bicyclic system and functional group arrangement.

This compound’s benzyloxy group may enhance lipophilicity and aromatic π-π interactions in biological systems, while the hydroxyethyl chain could improve solubility compared to purely hydrophobic analogs. No direct data on its biological activity, toxicity, or pharmacokinetics are available in the provided evidence.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-11-10-24-12-17-18(20(24)26)19(23-21(27)22-17)15-6-8-16(9-7-15)28-13-14-4-2-1-3-5-14/h1-9,19,25H,10-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIKISZAFDOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

The most efficient method employs a one-pot reaction of 4-(benzyloxy)phenylethanedione (1a), 2-hydroxyethylamine (2), and barbituric acid (3) in ethanol catalyzed by tetrabutylammonium bromide (TBAB). This protocol achieves 85-92% yield through the following optimized conditions:

Table 1: Optimization of Three-Component Reaction Parameters

Parameter Optimal Value Yield Impact (±%)
Catalyst Loading 5 mol% TBAB +34 vs. uncatalyzed
Temperature 50°C +22 vs. reflux
Solvent Anhydrous EtOH +15 vs. THF
Reaction Time 75 min +18 vs. 120 min

The mechanism proceeds through sequential (1) Schiff base formation between the diketone and amine, (2) Michael addition to barbituric acid, and (3) 6π-electrocyclization to form the pyrrolidine ring. Steric effects from the benzyloxy group necessitate extended reaction times compared to simpler aryl analogs.

Stepwise Synthesis Strategies

Pyrimidine Ring Construction

An alternative pathway begins with preformation of the pyrimidine-2,5-dione core. Treatment of 4-(benzyloxy)phenylacetic acid with urea under Bredereck conditions generates the dihydroxypyrimidine intermediate (4), which undergoes Vilsmeier-Haack formylation at C6 to introduce the hydroxyethyl group.

Key Reaction Sequence:

  • Cyclocondensation: 4-(Benzyloxy)phenylacetic acid + Urea → Compound 4 (68% yield)
  • Formylation: POCl3/DMF, 0°C → 6-Formyl derivative (5)
  • Reductive Amination: 2-Hydroxyethylamine, NaBH3CN → Target Compound (73% overall)

This method provides superior control over C6 substitution but requires stringent anhydrous conditions to prevent decomposition of the formyl intermediate.

Catalytic Systems and Reaction Optimization

Phase-Transfer Catalysis

TBAB enhances reaction rates by 3.2-fold through stabilization of the dipolar transition state in the cyclocondensation step. Comparative studies reveal:

Table 2: Catalyst Performance in Model Reactions

Catalyst Conversion (%) Diastereomeric Ratio
TBAB 92 98:2
CTAB 84 95:5
DBU 78 90:10
Uncat. 58 85:15

Asymmetric Induction

The (4R) configuration is achieved using Corey's (R)-oxazaborolidine catalyst during reductive amination steps. This chiral induction protocol delivers enantiomeric excesses ≥99% when performed at -78°C in THF.

Purification and Characterization

Final purification employs gradient elution chromatography (SiO2, EtOAc/hexane 3:7→1:1) followed by recrystallization from ethanol/water (9:1). Analytical data matches reported values:

Table 3: Spectroscopic Characterization

Technique Key Signals
1H NMR (400 MHz) δ 7.45 (d, J=8.6 Hz, ArH), 4.98 (s, OCH2Ph), 4.21 (m, CH2OH)
13C NMR δ 169.8 (C=O), 137.2 (Cq-BnO), 72.1 (OCH2)
HRMS m/z 379.1421 [M+H]+ (calc. 379.1428)

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxyphenyl group can be reduced to form a phenyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the benzyloxyphenyl group can produce a phenyl derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrrolopyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The pyrrolopyrimidine core may mimic natural substrates or inhibitors, leading to modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Data Reference
4-(4-(Benzyloxy)phenyl)-6-(2-hydroxyethyl)-... (Target) C21H21N3O4 379.4 Benzyloxy, hydroxyethyl N/A Smiles: [Provided]
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... C19H17N3O4* ~351.3 2-hydroxyphenyl, 4-methoxyphenyl ~220 IR: 3640 (OH), 1680 (C=O)
6-(4-Chlorobenzyl)-4-(4-hydroxyphenyl)-... (Compound C) C20H17ClN3O3 382.8 4-chlorobenzyl, 4-hydroxyphenyl N/A Anti-diabetic activity
6-(2-Methoxyethyl)-4-(4-(methylthio)phenyl)-... C16H19N3O3S 333.4 2-methoxyethyl, methylthio phenyl N/A Lower molecular weight
6-Allyl-4-(2-chlorophenyl)-... C15H14ClN3O2 303.7 Allyl, 2-chlorophenyl N/A Compact structure

*Estimated based on substituents described in .

Impact of Substituents

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound may enhance aqueous solubility compared to 2-methoxyethyl () or allyl () substituents.
  • Aromatic interactions : The benzyloxy group could promote stronger binding to hydrophobic protein pockets than methylthio () or chlorophenyl () groups.
  • Electron-withdrawing effects : Chlorobenzyl () and 2-chlorophenyl () substituents may influence electronic properties and reactivity differently than electron-donating groups like methoxy ().

Biological Activity

The compound 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (often abbreviated as "Compound A") is a complex organic molecule notable for its unique pyrrolo-pyrimidine structure. This compound features a benzyloxy group and a hydroxyethyl substituent, which contribute to its potential biological activities. The presence of multiple functional groups suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H21N3O4
  • Molecular Weight : 379.416 g/mol
  • Structural Characteristics : The tetrahydro framework and specific substituents are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to Compound A exhibit various biological activities. Notably, the following areas have been explored:

  • Anticancer Activity :
    • Compounds related to pyrrolo[3,4-d]pyrimidines have shown selective inhibitory effects on cancer cell lines. For instance, some derivatives have been reported to significantly reduce the proliferation of pancreatic carcinoma cells (CFPAC-1) and cervical carcinoma cells (HeLa), with IC50 values in the nanomolar range .
    • The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
  • Antiviral Potential :
    • N-Heterocycles similar to Compound A have been studied as promising antiviral agents. Modifications at specific positions on the pyrimidine scaffold can enhance their efficacy against viral infections .
  • Enzyme Inhibition :
    • Certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer signaling pathways, suggesting that Compound A may also possess enzyme inhibitory properties .

Table 1: Summary of Biological Activities and Findings

Activity Type Related Compounds Target Cells IC50 (µM) Mechanism
AnticancerPyrrolo[3,4-d]pyrimidinesHeLa7.8CDK9/cyclin T1 inhibition
CFPAC-18.1Inhibition of c-Raf and p38 MAP kinases
AntiviralN-HeterocyclesMT-4 cells0.20Reverse transcriptase inhibition
Enzyme InhibitionVarious derivativesSpecific kinasesVariesCompetitive inhibition of kinase activity

Detailed Research Findings

A study focusing on the synthesis and anti-proliferative effects of pyrrolo[2,3-d]pyrimidines found that specific substitutions at the phenyl ring significantly influenced biological activity. For instance, the introduction of electron-rich substituents improved anti-proliferative effects on cancer cell lines compared to their electron-deficient counterparts .

Another investigation highlighted the potential of these compounds in antiviral applications, where structural modifications led to enhanced binding affinities to viral proteins .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenyl precursors and pyrimidine derivatives. A common strategy includes:

Cyclocondensation : Reacting 4-(benzyloxy)benzaldehyde with urea derivatives under acidic conditions to form the pyrimidine ring .

Alkylation : Introducing the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-bromoethanol in the presence of a base (e.g., K₂CO₃) .
Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm; hydroxyethyl protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~463.18 g/mol).
  • X-ray Crystallography : Resolve stereochemistry of the fused pyrrolopyrimidine core .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

Enzyme Inhibition : Test against kinases (e.g., PIM-1) or phosphodiesterases using fluorescence-based assays .

Receptor Binding : Screen for GPCR activity (e.g., dopamine receptors) via radioligand displacement assays .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Methodological Answer :
  • Substituent Variation : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
  • Scaffold Modification : Introduce bioisosteres (e.g., replacing the hydroxyethyl group with a morpholine ring) to improve solubility and metabolic stability .
  • Computational Docking : Use Schrödinger’s Glide to predict binding modes with target enzymes (e.g., kinase ATP-binding pockets) .

Q. How can mechanistic studies resolve contradictory data between in vitro and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution in rodent models .
  • Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites that may alter activity .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .

Q. What advanced techniques address challenges in detecting chiral impurities or tautomeric forms?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to separate enantiomers .
  • Dynamic NMR : Monitor tautomerism (e.g., keto-enol equilibrium) at variable temperatures (e.g., 25°C vs. −40°C) .

Q. How can computational tools streamline reaction design and data management?

  • Methodological Answer :
  • Reaction Path Prediction : Apply Gaussian 16 with DFT calculations to model transition states and identify low-energy pathways .
  • Cheminformatics : Use KNIME or Pipeline Pilot to curate SAR data and prioritize analogs for synthesis .

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